Sertaconazole-d6

Description

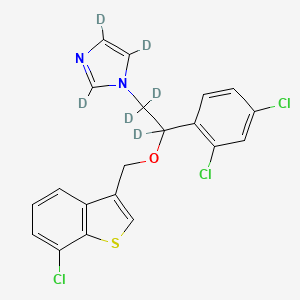

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-1,1,2-trideuterio-2-(2,4-dichlorophenyl)ethyl]-2,4,5-trideuterioimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2/i6D,7D,9D2,12D,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGKQTAYUIMGRK-KXPIIPBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N(C(=N1)[2H])C([2H])([2H])C([2H])(C2=C(C=C(C=C2)Cl)Cl)OCC3=CSC4=C3C=CC=C4Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858391 | |

| Record name | 1-{2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)(~2~H_3_)ethyl}(~2~H_3_)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330261-47-6 | |

| Record name | 1-{2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)(~2~H_3_)ethyl}(~2~H_3_)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Spectroscopic Characterization of Sertaconazole D6

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Complex Organic Moleculessnnu.edu.cnacs.org

The precise placement of deuterium atoms within a complex molecule, known as site-specific labeling, is essential for its intended application. snnu.edu.cnrsc.org General strategies often involve either the exchange of existing hydrogen atoms with deuterium or the construction of the molecular skeleton using deuterated building blocks. rsc.orgarkat-usa.org

Hydrogen-Deuterium Exchange Reactions for Targeted Labelingsnnu.edu.cnrsc.org

Hydrogen-Deuterium (H-D) exchange is a common and efficient method for introducing deuterium by replacing C-H bonds with C-D bonds. snnu.edu.cnrsc.org These reactions can be promoted under various conditions.

Acid-Catalyzed Exchange : In the presence of a deuterated acid catalyst and a deuterium source like deuterium oxide (D₂O), specific protons in a molecule can be exchanged. For instance, synthesizing deuterated imidazole (B134444) derivatives can involve acid-catalyzed H/D exchange in D₂O under controlled temperature and pH. The reaction typically proceeds by protonating (or deuterating) a nitrogen atom in the imidazole ring, which facilitates the exchange at other positions.

Base-Catalyzed Exchange : Similarly, a base can abstract a proton from a carbon atom, forming a carbanion that is then quenched by a deuterium source. This method is effective for protons adjacent to electron-withdrawing groups.

Metal-Catalyzed Exchange : Transition metals, including iridium, platinum, and copper, can catalyze H-D exchange reactions. marquette.edujst.go.jp These methods often offer high regioselectivity by activating specific C-H bonds. snnu.edu.cn For example, platinum-on-carbon (Pt/C) has been used to deuterate aromatic rings using D₂O as the deuterium source, often requiring a co-solvent like isopropanol (B130326) to act as a hydrogen source for catalyst activation. jst.go.jp

The choice of method depends on the target molecule's stability and the desired location for deuterium labeling. snnu.edu.cn

Catalytic Deuteration Techniques in Organic Synthesismarquette.edu

Catalytic deuteration often involves the addition of deuterium across double or triple bonds or the replacement of a functional group.

Catalytic Deuterogenation : This technique is analogous to catalytic hydrogenation but uses deuterium gas (D₂) instead of hydrogen gas (H₂). It is a powerful method for introducing deuterium into molecules containing alkenes or alkynes. marquette.edu Heterogeneous catalysts like palladium on carbon are frequently used.

Transfer Deuteration : To avoid the challenges of handling D₂ gas, transfer deuteration has emerged as a powerful alternative. marquette.edu This method uses stable, easy-to-handle deuterium donors. Common sources include deuterated water (D₂O), deuterated solvents like isopropanol-OD, or deuterated silanes. nih.govmarquette.edu Transition metal catalysts, such as those based on iridium, copper, or iron, facilitate the transfer of deuterium from the donor to the substrate. marquette.edu

These catalytic methods provide versatile pathways for creating a wide range of deuterated compounds. snnu.edu.cnmarquette.edu

Specialized Synthetic Routes for Deuterated Imidazole Derivatives, including Sertaconazole-d6researchgate.netgoogle.comgoogle.com

The synthesis of a complex molecule like Sertaconazole-d6 requires a multi-step approach. While a specific synthetic route for this compound is not detailed in publicly available literature, its synthesis can be inferred from known methods for its non-labeled counterpart and general deuteration strategies. researchgate.netgoogle.com The synthesis of Sertaconazole (B158924) nitrate (B79036) involves several key transformations, starting from materials like 2-chloro-1-(2,4-dichlorophenyl)-ethanol and imidazole. google.com

To produce this compound, where the deuterium atoms are typically located on the dichlorophenyl ring, a deuterated precursor is required. The synthesis would likely involve:

Preparation of a Deuterated Precursor : A deuterated 2,4-dichlorophenyl intermediate would be synthesized first. This could be achieved through methods like acid-catalyzed H-D exchange on a dichlorobenzene derivative or by building the ring from smaller deuterated fragments.

Coupling Reactions : The deuterated precursor would then be incorporated into the main Sertaconazole structure through a series of coupling reactions, similar to the established synthesis of the non-labeled drug. researchgate.netgoogle.com This ensures the deuterium atoms are placed precisely in the desired locations.

The synthesis of various imidazole derivatives often relies on transition-metal-catalyzed reactions, such as copper-catalyzed N-arylation, to form the core structure. benthamdirect.comorganic-chemistry.org

Advanced Spectroscopic Techniques for Deuterium Enrichment Verification and Structural Analysisrsc.orgspectrumtechniques.comresearchgate.net

After synthesis, it is crucial to confirm that the deuterium atoms have been incorporated at the correct positions and to determine the level of isotopic enrichment. rsc.org Advanced spectroscopic techniques are indispensable for this characterization. spectrumtechniques.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Positional Assignmentrsc.orgrug.nl

NMR spectroscopy is a primary tool for the structural elucidation of deuterated compounds. rsc.org It provides site-specific information that other techniques cannot. rug.nl

Proton NMR (¹H NMR) : The absence or reduction of a signal in the ¹H NMR spectrum at a specific chemical shift is a clear indicator of deuterium substitution at that position. By integrating the remaining proton signals, one can calculate the percentage of deuterium incorporation.

Deuterium NMR (²H NMR) : This technique directly observes the deuterium nuclei. A signal in the ²H NMR spectrum confirms the presence of deuterium, and its chemical shift indicates its position in the molecule. rug.nl

Carbon-13 NMR (¹³C NMR) : The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns and shifts in the ¹³C NMR spectrum, providing further confirmation of the location of deuterium labeling.

These NMR methods, often used in combination, allow for unambiguous positional assignment and quantification of isotopic purity. rsc.orgrug.nl

Table 1: Comparison of NMR Techniques for Deuterium Labeling Analysis

| Technique | Information Provided | Advantages | Limitations |

| ¹H NMR | Confirms absence of protons at labeled sites; allows calculation of isotopic enrichment. | High sensitivity; readily available. | Indirect detection of deuterium. |

| ²H NMR | Directly detects deuterium nuclei; confirms position and provides quantitative data. rug.nl | Direct, unambiguous detection of deuterium. rug.nl | Lower sensitivity compared to ¹H NMR. rug.nl |

| ¹³C NMR | Shows C-D coupling, confirming the location of deuterium relative to the carbon skeleton. | Provides structural confirmation of the carbon framework. | Lower natural abundance and sensitivity of ¹³C. |

Mass Spectrometry (MS) for Isotopic Profile and Molecular Weight Confirmationrsc.orgwikipedia.org

Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio of ions, making it ideal for confirming the successful incorporation of deuterium. wikipedia.org

Molecular Weight Confirmation : Each deuterium atom adds approximately 1.006 Da to the molecular weight of a compound. nih.gov High-resolution mass spectrometry (HRMS) can precisely measure this mass increase, confirming the total number of deuterium atoms incorporated into the molecule. researchgate.net For this compound, the molecular weight is expected to be approximately 6 Da higher than that of unlabeled Sertaconazole. pharmaffiliates.com

Isotopic Profile Analysis : MS can resolve the different isotopologues (molecules that differ only in their isotopic composition) present in a sample. researchgate.net The mass spectrum will show a distribution of peaks corresponding to molecules with varying numbers of deuterium atoms (e.g., d₀, d₁, d₂, etc.). By analyzing the relative intensities of these peaks, the isotopic purity and enrichment can be accurately calculated. rsc.orgresearchgate.net Techniques like liquid chromatography-mass spectrometry (LC-MS) are often employed for this purpose. rsc.orgnih.gov

Table 2: Expected Mass Spectrometry Data for Sertaconazole vs. This compound

| Compound | Molecular Formula | Approx. Monoisotopic Mass (Da) | Key Characteristic in MS |

| Sertaconazole | C₂₀H₁₅Cl₃N₂OS | 436.0 | Base peak corresponding to the unlabeled molecule. |

| This compound | C₂₀H₉D₆Cl₃N₂OS | 442.0 | Base peak shifted by ~6 mass units higher than Sertaconazole. pharmaffiliates.com |

Methodological Approaches for Purity Assessment and Quality Control of Deuterated Research Standards

The quality control of deuterated research standards like this compound is a multi-faceted process that ensures the material is suitable for its intended analytical purpose. nist.gov It involves rigorous testing to establish chemical purity, isotopic purity, and, where applicable, enantiomeric purity. rsc.orgacs.org These assessments rely on a suite of advanced analytical techniques and validated methods to guarantee the identity, quality, and concentration of the standard. ct.gov

Chemical Purity Assessment: The chemical purity of this compound is the measure of the percentage of the desired compound relative to any non-isotopic impurities, such as starting materials, reagents, or degradation products. scispace.comscite.ai High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques for this assessment. pubcompare.airesearchgate.net

Stability-indicating HPLC methods are particularly important, as they can separate the active compound from any products that may form during synthesis or storage. scispace.comresearchgate.net For Sertaconazole, reversed-phase HPLC methods have been developed using C18 columns with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution, with UV detection at approximately 260 nm. jocpr.comsamipubco.comnih.gov Method validation according to ICH guidelines ensures the method is accurate, precise, specific, linear, and robust. scispace.comsamipubco.com

Isotopic Purity and Enrichment: Isotopic purity is a critical parameter for a deuterated standard, defining the percentage of the target deuterated molecule (e.g., d6) relative to other isotopic variants (d0, d1, d2, d3, d4, d5). acs.org This is predominantly determined using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (LC-MS/MS). nih.govacs.org These techniques can resolve and quantify the distribution of each isotopologue, allowing for the calculation of the isotopic enrichment. google.com

Nuclear Magnetic Resonance (NMR) spectroscopy also plays a role in confirming isotopic purity. ¹H NMR can quantify the degree of deuteration by comparing the integration of remaining proton signals to an internal standard. biorxiv.org ¹³C NMR can also be used to confirm the location of the deuterium atoms.

Enantiomeric Purity: Sertaconazole possesses a chiral center, meaning it can exist as two enantiomers, (R)-Sertaconazole and (S)-Sertaconazole. echemi.comtheclinivex.com When a specific enantiomer of the deuterated standard is synthesized (e.g., (R)-Sertaconazole-d6), its enantiomeric purity must be determined. chemsrc.com This is achieved using chiral chromatography, most commonly chiral HPLC. This technique employs a chiral stationary phase to separate the two enantiomers, allowing for the quantification of the enantiomeric excess (e.e.). rsc.org

The combination of these analytical methodologies ensures that each batch of this compound meets the high-quality specifications required for a reliable research standard.

| Quality Attribute | Primary Analytical Technique | Purpose | Reference |

|---|---|---|---|

| Identity | ¹H NMR, ¹³C NMR, MS, IR | Confirms the chemical structure and location of deuterium labels. | pillbuys.comlgcstandards.comnih.gov |

| Chemical Purity | HPLC-UV, UPLC-UV | Quantifies impurities from synthesis or degradation. | scispace.compubcompare.airesearchgate.net |

| Isotopic Purity / Enrichment | LC-MS, LC-MS/MS, HRMS | Determines the distribution of isotopologues (d0-d6) and confirms the mass. | nih.govacs.org |

| Enantiomeric Purity | Chiral HPLC | Quantifies the enantiomeric excess (e.e.) for chiral-specific standards. | rsc.org |

| Concentration/Potency | Quantitative NMR (qNMR), Mass Balance | Provides an accurate concentration of the standard solution. | biorxiv.org |

Sophisticated Bioanalytical Methodologies Employing Sertaconazole D6 As an Internal Standard

Development and Validation of Quantitative Analytical Methods for Sertaconazole (B158924) using its Deuterated Analog as Internal Standard

The foundation of reliable bioanalysis lies in the meticulous development and validation of quantitative methods. japer.in Utilizing a stable isotope-labeled (SIL) internal standard like Sertaconazole-d6 is the preferred approach in modern bioanalytical chemistry. acanthusresearch.comnih.gov The key advantage of a SIL-IS is that its chemical and physical properties are nearly identical to the analyte of interest. wuxiapptec.com This ensures that it behaves similarly during all stages of sample preparation and analysis, effectively compensating for procedural variations and enhancing the accuracy and precision of the results. nih.govwuxiapptec.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the premier technology for trace-level quantification of pharmaceuticals in biological fluids. wuxiapptec.comnih.gov Its high sensitivity and selectivity allow for the precise measurement of low-concentration analytes like sertaconazole. nih.govpillbuys.com In these methods, this compound is added to samples at a known concentration early in the workflow. wuxiapptec.com

During analysis, both sertaconazole and this compound are separated from matrix components via liquid chromatography, often using a C18 column, before being ionized and detected by the mass spectrometer. nih.govpillbuys.comnih.gov The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For sertaconazole, a common transition is m/z 439 [M+H]+ → m/z 181. nih.govpillbuys.com For this compound, this transition would be shifted due to the increased mass from the deuterium (B1214612) labels. The concentration of sertaconazole is then determined by the ratio of its peak area to that of this compound, a method that significantly improves quantitative reliability. wuxiapptec.com

Table 1: Illustrative LC-MS/MS Parameters for Sertaconazole Analysis

| Parameter | Setting | Source |

| Chromatography | ||

| Column | C18 | nih.govpillbuys.com |

| Mobile Phase | Methanol: 0.2% Formic Acid (70:30, v/v) | nih.govpillbuys.com |

| Flow Rate | 0.2 mL/min | nih.govpillbuys.com |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.govpillbuys.com |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | nih.govpillbuys.com |

| Sertaconazole Transition | m/z 439 → 181 | nih.govpillbuys.com |

| Internal Standard | Structural or Deuterated Analog | acanthusresearch.compillbuys.com |

This table presents typical parameters and is for illustrative purposes. Actual conditions may vary based on the specific study and instrumentation.

Mitigation of Matrix Effects and Ion Suppression Through Isotopic Labeling Strategies

A significant hurdle in LC-MS/MS bioanalysis is the "matrix effect," where co-eluting compounds from the biological sample interfere with the ionization of the target analyte, leading to ion suppression or enhancement and, consequently, inaccurate results. wuxiapptec.comchromforum.org The use of a SIL-IS like this compound is the most effective strategy to counteract these effects. acanthusresearch.comwuxiapptec.com

Because this compound co-elutes with the unlabeled sertaconazole and has virtually identical ionization properties, it experiences the same degree of matrix-induced signal alteration. nih.govwuxiapptec.com By calculating the analyte-to-IS peak area ratio, this variability is effectively normalized, ensuring that the quantification remains accurate and reproducible even in the presence of strong matrix effects. wuxiapptec.commdpi.com This isotopic labeling strategy is superior to using a structural analog IS, which may have different chromatographic behavior and ionization efficiency, making it less effective at compensating for matrix-induced variations. nih.govscispace.com

Optimized Sample Preparation Techniques for Quantification in Complex Non-Human Biological Matrices

The accurate measurement of sertaconazole in complex biological samples, such as rat plasma, necessitates optimized sample preparation to isolate the analyte from interfering substances. nih.govscirp.org The primary goals are to efficiently extract sertaconazole and its internal standard, remove matrix components that could interfere with analysis, and concentrate the sample to achieve the required sensitivity. tiaft.org

Robust Extraction Protocols and Sample Clean-up Strategies

Various extraction techniques are employed, with the choice depending on the matrix complexity, analyte concentration, and desired throughput.

Protein Precipitation (PPT): This is a straightforward and rapid technique where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins. nih.govscirp.org After centrifugation, the clear supernatant containing the analyte and IS is collected for LC-MS/MS analysis. It is often used for its simplicity and speed. nih.gov

Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract compared to PPT. pillbuys.com It involves extracting the analyte from the aqueous plasma into an immiscible organic solvent, such as a mixture of ether and dichloromethane. nih.govpillbuys.com This partitions the analyte and IS into the organic phase, leaving many polar interferences behind in the aqueous phase.

Solid-Phase Extraction (SPE): SPE provides a highly selective and efficient clean-up, resulting in very clean extracts. nih.gov The sample is passed through a cartridge containing a solid sorbent that retains the analyte and IS. Interfering substances are washed away, and the analytes are then eluted with a small volume of an appropriate solvent. mdpi.comnih.gov

Establishment of Calibration Curves and Assessment of Quantitative Reliability Metrics for Bioanalytical Assays

A cornerstone of any quantitative bioanalytical method is the establishment of a reliable calibration curve and the thorough validation of its performance. pillbuys.comanalis.com.my

A calibration curve is generated by preparing a set of standards in the same biological matrix (e.g., blank rat plasma) at known concentrations of sertaconazole, with a constant concentration of this compound added to each. japer.inpillbuys.com The peak area ratio of the analyte to the IS is plotted against the analyte's nominal concentration. The resulting curve, typically fitted with a linear regression model, is used to determine the concentration of sertaconazole in unknown samples. pillbuys.com

The reliability of the assay is confirmed through a rigorous validation process that assesses several key metrics as outlined by regulatory guidance. pillbuys.com

Table 2: Key Validation Parameters for Bioanalytical Assays

| Parameter | Description | Typical Acceptance Criteria | Source |

| Linearity | The range over which the assay is accurate and precise. | Correlation coefficient (r²) ≥ 0.99 | pillbuys.comijpsr.com |

| Accuracy | Closeness of measured values to the true value. | Within ±15% of nominal value (±20% for LLOQ) | pillbuys.com |

| Precision | Agreement between replicate measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ) | pillbuys.com |

| Selectivity | Ability to differentiate the analyte from other matrix components. | No significant interference at the retention time of the analyte and IS. | pillbuys.com |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be reliably quantified. | Signal-to-noise ratio > 10; accuracy and precision within ±20%. | pillbuys.comijpsr.com |

| Extraction Recovery | The efficiency of the analyte and IS extraction from the matrix. | Should be consistent and reproducible across the concentration range. | pillbuys.com |

| Matrix Effect | The influence of the matrix on the ionization of the analyte and IS. | The IS-normalized matrix factor should be consistent. | wuxiapptec.com |

LLOQ: Lower Limit of Quantification. This table provides a summary of common validation parameters and their general acceptance criteria based on regulatory guidelines.

For example, a validated method for sertraline (B1200038) in human plasma demonstrated intra- and inter-day precision with RSD values below 7.7% and accuracy within -0.4% to 9.0% relative error. pillbuys.com The extraction recoveries for sertraline ranged from 60.3% to 70.3%. pillbuys.com Similar rigorous validation would be required for any method employing this compound to ensure the integrity of the resulting pharmacokinetic data.

Pharmacokinetic and Metabolic Investigations Utilizing Sertaconazole D6 in Pre Clinical Models

In Vitro Metabolic Stability and Drug-Metabolizing Enzyme Kinetic Studies

The in vitro assessment of a drug candidate's metabolic fate is a cornerstone of pre-clinical development. Sertaconazole-d6 is instrumental in these early-stage evaluations, providing a nuanced understanding of metabolic stability and enzyme kinetics.

Application in Microsomal and Hepatocyte Incubation Assays

Liver microsomes and hepatocytes are the primary in vitro systems used to simulate hepatic metabolism. evotec.comnih.gov this compound is incubated with these preparations to gauge its metabolic stability. frontiersin.org The use of deuterated compounds can help in understanding the metabolic pathways, as the heavier isotope can alter the rate of metabolism at specific sites. juniperpublishers.com Plated cryopreserved human hepatocytes are particularly advantageous for studying low-turnover compounds as they permit longer incubation times compared to suspension cultures. thermofisher.com These assays involve incubating the test compound with liver microsomes, which are subcellular fractions containing drug-metabolizing enzymes like cytochrome P450s (CYPs), or with whole hepatocytes that offer a more complete metabolic picture. nih.govxenotech.com

Determination of Intrinsic Clearance and Quantification of Kinetic Isotope Effects

A primary goal of these in vitro assays is to determine the intrinsic clearance (CLint) of a compound, a measure of the metabolic capacity of the liver. nih.gov By comparing the clearance of this compound to that of the non-deuterated Sertaconazole (B158924), researchers can quantify the kinetic isotope effect (KIE). wikipedia.org The KIE is the change in the reaction rate when an atom in the reactants is substituted with one of its isotopes. wikipedia.org A significant KIE suggests that the cleavage of the carbon-deuterium bond is a rate-limiting step in the metabolism of the molecule. plos.orgnih.gov This information is invaluable for identifying metabolically labile sites within the molecule. nih.gov The intrinsic clearance isotope effect can be determined from competitive reactions using a mixture of the protio and deuterio forms of the substrate. plos.org

In Vivo Pharmacokinetic Profiling and Disposition Studies in Animal Models

Following in vitro characterization, this compound is employed in in vivo studies using various animal models to understand its pharmacokinetic profile and disposition within a whole organism. labtoo.comwuxiapptec.com These studies are essential for bridging the gap between in vitro data and potential human clinical outcomes. historymedjournal.com

Comprehensive Absorption, Distribution, and Excretion (ADME) Characterization in Rodents and Other Relevant Pre-clinical Species

ADME studies are fundamental to understanding how a drug and its metabolites move through the body. creative-biolabs.com The use of radiolabeled compounds, often in conjunction with their deuterated counterparts, allows for quantitative analysis of the drug's journey. criver.com In rats, following topical application, Sertaconazole has shown high epidermal concentrations. fda.gov Systemic absorption is generally low but can vary depending on the formulation. fda.gov For instance, oral absorption in rats has been reported to be around 48%. fda.gov

Distribution studies in rats have indicated that after dermal application, very low levels of the drug and its metabolites are found in plasma, liver, and kidney, suggesting rapid metabolism. fda.gov High levels of radioactivity in the liver compared to blood and kidneys point towards extensive hepatic metabolism. fda.gov Excretion of Sertaconazole and its metabolites occurs predominantly through the bile. fda.gov In rats that received an intravenous dose of ¹⁴C-sertaconazole nitrate (B79036), approximately 91% of the radioactivity was recovered in the bile. fda.gov

Determination of Key Pharmacokinetic Parameters (e.g., Clearance, Half-Life, Volume of Distribution) in Pre-clinical Systems

In vivo studies are crucial for determining key pharmacokinetic parameters that describe a drug's behavior in the body. These parameters include clearance (the rate at which the drug is removed from the body), half-life (the time it takes for the drug concentration to reduce by half), and the volume of distribution (the apparent volume into which the drug distributes). In rats, the half-life of Sertaconazole following a 10mg/kg intravenous dose was approximately 5 hours. fda.gov The maximum plasma concentration (Tmax) after an oral dose was achieved at 1.23 hours. fda.gov Deuterium (B1214612) substitution can lead to an increased biological half-life and thus improved metabolic stability. juniperpublishers.com

| Parameter | Value (in Rats) | Route of Administration | Reference |

|---|---|---|---|

| Oral Bioavailability | 48% | Oral | fda.gov |

| Half-life (t½) | ~5 hours | Intravenous (10 mg/kg) | fda.gov |

| Time to Peak Plasma Concentration (Tmax) | 1.23 hours | Oral | fda.gov |

| Plasma Drug Level at 6 hours | 0.9 µg/mL | Intravenous (20 mg/kg) | fda.gov |

| Plasma Drug Level at 6 hours | 1.0 µg/mL | Subcutaneous (20 mg/kg) | fda.gov |

| Plasma Drug Level at 6 hours | 0.63 µg/mL | Oral (20 mg/kg) | fda.gov |

Elucidation and Mapping of Sertaconazole Metabolic Pathways and Metabolite Identification

Deuterium-Assisted Tracing of Biotransformation Products

The primary advantage of using this compound in metabolic studies is the ability to trace the disposition of the parent molecule through various biotransformation pathways. acs.org When a mixture of Sertaconazole and this compound (often in a 1:1 ratio) is administered in pre-clinical models, mass spectrometry can easily distinguish the unlabeled drug from its deuterated counterpart due to a specific mass shift.

Metabolic modifications, such as hydroxylation, oxidation, or cleavage of the imidazole (B134444) ring, can be readily identified. rjptonline.org Any metabolite originating from the administered drug will appear as a characteristic "doublet" in the mass spectrum, with a mass separation corresponding to the number of deuterium atoms remaining on the metabolic fragment. This technique, known as stable isotope labeling, simplifies metabolite identification and helps in constructing a comprehensive metabolic map.

The kinetic isotope effect (KIE) is another crucial aspect of using deuterated compounds. sci-hub.se The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism at the site of deuteration. nih.gov By strategically placing deuterium atoms on Sertaconazole, researchers can probe which positions are most susceptible to metabolic attack. A significant decrease in the formation rate of a particular metabolite from this compound compared to unlabeled Sertaconazole would indicate that the deuterated site is a primary location for enzymatic action, likely by Cytochrome P450 (CYP) enzymes. sci-hub.senih.gov

Table 1: Illustrative Example of Metabolite Tracing with this compound in a Pre-clinical Liver Microsome Model

| Analyte | Observed Mass (m/z) | Proposed Biotransformation | Interpretation |

| Sertaconazole | 437.02 | - | Unlabeled Parent Drug |

| This compound | 443.06 | - | Deuterated Parent Drug |

| Metabolite A | 453.01 | Hydroxylation (+16 Da) | Unlabeled Hydroxylated Metabolite |

| Metabolite A-d6 | 459.05 | Hydroxylation (+16 Da) | Deuterated Hydroxylated Metabolite |

| Metabolite B | 311.04 | Benzothiophene (B83047) Ring Cleavage | Unlabeled Cleavage Product |

| Metabolite B-d5 | 316.07 | Benzothiophene Ring Cleavage | Deuterated Cleavage Product (loss of 1 D) |

Note: This table is for illustrative purposes, demonstrating the principles of deuterium-assisted tracing. The mass values and metabolites are hypothetical.

Application of High-Resolution Mass Spectrometry for Metabolite Structural Characterization

High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) systems, is indispensable for the structural characterization of metabolites. researchgate.netvub.ac.be When applied to studies involving this compound, HRMS provides highly accurate mass measurements, typically with sub-ppm mass accuracy. This precision allows for the confident determination of the elemental composition of both the parent drug and its biotransformation products. nih.gov

The combination of the known mass of the deuterium label with HRMS data makes metabolite identification highly reliable. For instance, after detecting a potential metabolite doublet, HRMS can confirm its elemental formula. Subsequent tandem mass spectrometry (MS/MS) experiments are then performed. In these experiments, the metabolite ion is isolated and fragmented, producing a unique fragmentation pattern or "fingerprint." nih.gov

By comparing the fragmentation pattern of the unlabeled metabolite with its deuterated (d6) counterpart, researchers can pinpoint the exact location of the metabolic modification. Fragments retaining the deuterium label will show the expected mass shift, while fragments that have lost the deuterated portion of the molecule will not. This detailed structural information is crucial for understanding the mechanisms of drug metabolism and identifying potentially active or reactive metabolites. acs.org

Table 2: Example of HRMS and MS/MS Data for a Hypothetical this compound Metabolite

| Feature | Unlabeled Metabolite | Deuterated Metabolite (d6) | Structural Inference |

| Parent Ion (HRMS) | m/z 453.0123 (C₂₀H₁₆Cl₃N₂O₂S) | m/z 459.0501 (C₂₀H₁₀D₆Cl₃N₂O₂S) | Confirms hydroxylation of the parent compound. |

| MS/MS Fragment 1 | m/z 275.0388 | m/z 275.0388 | Fragmentation lost the dichlorophenyl ethyl imidazole moiety. The deuterium label is not on this fragment. |

| MS/MS Fragment 2 | m/z 177.9735 | m/z 183.9999 | Fragment corresponds to the hydroxylated benzothiophene moiety, which has retained the deuterium label. |

Note: This table is illustrative and provides a hypothetical example of how HRMS/MS data is used for structural elucidation. The data is not from an actual study on this compound.

Investigations of Drug-Drug Interaction Potential in In Vitro and Pre-clinical Systems using Deuterated Probes

Azole antifungals, including Sertaconazole, are known to interact with the Cytochrome P450 (CYP) enzyme system, primarily by inhibiting enzymes like 14-α-demethylase. drugbank.comrjptonline.org This interaction creates a potential for drug-drug interactions (DDIs), where Sertaconazole could inhibit the metabolism of other co-administered drugs, or vice-versa. Investigating this potential is a critical step in pre-clinical development.

This compound can be used as a sensitive probe in in vitro systems, such as human liver microsomes, to assess DDI potential. In these assays, this compound is incubated with a panel of specific CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2D6). The rate of its metabolism is measured in the presence and absence of other drugs. A significant decrease in the metabolism of this compound indicates that the other drug is an inhibitor of the responsible CYP enzyme.

Conversely, this compound can be used to determine its own inhibitory potential. In this "reverse" experiment, known CYP-specific substrate probes are incubated with liver microsomes, and the effect of adding this compound on their metabolism is measured. The use of a deuterated probe offers analytical advantages, as its unique mass signature simplifies detection and quantification in a complex mixture of co-incubated drugs and metabolites, avoiding analytical interference. gabarx.com These in vitro findings help predict potential DDIs that may need to be monitored in future clinical scenarios.

Table 3: Illustrative Data for In Vitro DDI Study Using this compound as a Probe

| CYP Isoform | Known Inhibitor | % Inhibition of this compound Metabolism | Interpretation |

| CYP3A4 | Ketoconazole | 85% | Sertaconazole is likely a substrate of CYP3A4. |

| CYP2C9 | Sulfaphenazole | 15% | Sertaconazole is likely a minor substrate of CYP2C9. |

| CYP2D6 | Quinidine | <5% | Sertaconazole is not a significant substrate of CYP2D6. |

Note: This table is a hypothetical representation of results from an in vitro DDI study to illustrate the scientific principle.

Mechanistic and Pre Clinical Biochemical Research Applications of Sertaconazole D6

Probing Intracellular Drug Dynamics and Subcellular Localization

The substitution of hydrogen atoms with deuterium (B1214612) in Sertaconazole-d6 provides a non-invasive, stable isotopic label for tracking the molecule's behavior within cells. unam.mx This is particularly valuable for studying its intracellular dynamics and subcellular localization. Techniques like mass spectrometry can distinguish this compound from its endogenous, non-deuterated form, allowing researchers to precisely follow its uptake, distribution, and accumulation in different cellular compartments. unam.mx This information is crucial for understanding how the drug reaches its target sites and for correlating its localization with its pharmacological effects.

Elucidating Molecular Interactions and Binding Affinities Through Isotopic Labeling Approaches

Isotopic labeling with deuterium is a powerful strategy for elucidating the molecular interactions and binding affinities of drugs. nih.gov this compound can be used in techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to study its binding to target enzymes like lanosterol (B1674476) 14-alpha-demethylase, which is crucial for ergosterol (B1671047) synthesis in fungi. mdpi.comwikipedia.orgcardiff.ac.ukbiorxiv.orgdrugbank.com The change in mass and spectroscopic properties upon deuterium labeling allows for the differentiation of the drug from other molecules in a complex biological system. nih.gov This enables the precise characterization of binding kinetics and affinities, providing a deeper understanding of the drug's mechanism of action at a molecular level. nih.govresearchgate.net

Applications in In Vitro Biochemical Activity Assessment and Pathway Analysis as a Research Tool

This compound is an invaluable research tool for the in vitro assessment of biochemical activity and for pathway analysis. mdpi.comwikipedia.orgcardiff.ac.uk Its use as an internal standard in quantitative assays ensures accuracy and reproducibility when measuring the effects of the non-labeled drug on various biochemical processes.

Studies in Relevant Cell Culture Models (e.g., fungal cells, keratinocytes for target engagement and pathway tracing)

In cell culture models, this compound helps to trace target engagement and delineate pathway modulation. For instance, in fungal cell cultures, it can be used to monitor the inhibition of ergosterol biosynthesis. wikipedia.orgcardiff.ac.uk In human keratinocyte cell lines, which are relevant to the anti-inflammatory properties of Sertaconazole (B158924), the deuterated compound can be employed to trace its effects on specific signaling pathways. wikipedia.orgnih.gov

Tracing and Quantifying Components of Specific Biochemical Pathways (e.g., ergosterol biosynthesis, p38-COX-2-PGE2 pathway)

This compound is instrumental in tracing and quantifying components of key biochemical pathways. A primary antifungal mechanism of Sertaconazole is the inhibition of the ergosterol biosynthesis pathway by targeting the enzyme 14-alpha-demethylase. drugbank.comnih.govpediatriconcall.com By using this compound in concert with advanced analytical techniques, researchers can precisely measure the disruption of this pathway and the accumulation of precursor molecules.

Furthermore, Sertaconazole exhibits anti-inflammatory effects by activating the p38-COX-2-PGE2 pathway. nih.govchemsrc.comresearchgate.net Studies have shown that Sertaconazole activates the p38 mitogen-activated protein kinase, leading to the induction of cyclooxygenase-2 (COX-2) and the subsequent release of prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.net this compound can be used to quantify the changes in these pathway components, helping to dissect the molecular basis of its anti-inflammatory action.

Advanced Research into Isotope Effects on Biochemical Processes and Reaction Mechanisms

The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. researchgate.netias.ac.in This phenomenon can be exploited to gain insights into reaction mechanisms. researchgate.net While the primary use of this compound is often as a tracer or internal standard where a significant KIE is undesirable, studying any potential isotope effects can provide valuable information about the rate-limiting steps in its metabolic pathways and its interaction with target enzymes. researchgate.netcore.ac.ukacs.org For instance, if the breaking of a C-H bond is the rate-determining step in a reaction involving Sertaconazole, the corresponding C-D bond in this compound will be broken more slowly, a primary KIE that can be measured to confirm the mechanism. researchgate.netias.ac.in

Table of Compounds

Emerging Research Frontiers and Methodological Advancements for Deuterated Compounds in Pharmaceutical Research

Integration with Advanced Computational Modeling Techniques, such as Physiologically-Based Pharmacokinetic (PBPK) Models, informed by Deuterated Data

The integration of data from deuterated compounds with advanced computational models, particularly Physiologically-Based Pharmacokinetic (PBPK) models, represents a significant leap forward in predicting drug behavior in humans. PBPK models are mathematical representations of the body's physiological and anatomical structure, used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs. researchgate.net Data from stable isotope-labeled compounds, such as Sertaconazole-d6, can provide crucial empirical evidence for the calibration and validation of these models. nih.gov

The use of deuterated analogs allows for a more precise understanding of a drug's metabolic pathways and the impact of isotopic substitution on its pharmacokinetics. For instance, studies with deuterated-BPA (d6-BPA) have been instrumental in parameterizing PBPK models to characterize its pharmacokinetics in humans. nih.gov The serum concentration time course of the unconjugated deuterated compound provides direct data for calibrating model parameters, leading to more accurate predictions of internal dose metrics. nih.gov Similarly, PBPK models have been developed and extended using deuterated glucose to quantify cell turnover and predict label enrichment in plasma, demonstrating the power of these models to integrate complex physiological and biological data. frontiersin.orgfrontiersin.org

By incorporating data from studies using this compound, researchers can develop robust PBPK models for sertaconazole (B158924). These models can help predict its metabolic fate, potential for drug-drug interactions, and inter-individual variability in different patient populations. The kinetic isotope effect, which often leads to a slower rate of metabolism for deuterated compounds, can be quantified and incorporated into the PBPK model to refine predictions of drug clearance and exposure. researchgate.net This approach allows for the exploration of "what-if" scenarios and can guide the design of future clinical studies.

Table 1: Key Parameters in PBPK Modeling Informed by Deuterated Compound Data

| Parameter | Description | Role of Deuterated Data (e.g., from this compound) |

| Metabolic Clearance | The rate at which a drug is metabolized by enzymes, primarily in the liver. | Provides data on the kinetic isotope effect, allowing for a more accurate estimation of metabolic rates and the contribution of specific metabolic pathways. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Helps in refining the tissue partition coefficients within the PBPK model by providing more accurate plasma concentration data. |

| Absorption Rate Constant (ka) | The rate at which a drug is absorbed into the systemic circulation from the site of administration. | Can be more accurately determined by tracking the appearance of the deuterated compound in the plasma, especially in studies designed to assess absolute bioavailability. |

| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Microdosing studies with labeled compounds can determine absolute bioavailability without the need for extensive IV toxicology studies. tandfonline.com |

Innovations in Deuteration Synthesis and Scalability for High-Throughput Research Applications

The increasing demand for deuterated compounds in pharmaceutical research has spurred significant innovation in deuteration synthesis and its scalability for high-throughput applications. wiseguyreports.com Traditional methods often involve multi-step syntheses using deuterated precursors, which can be costly and time-consuming. doi.org Modern strategies focus on more efficient, selective, and scalable methods for deuterium (B1214612) incorporation.

Recent advancements include the development of novel catalytic systems and methodologies. For example, platinum on carbon (Pt/C) has been shown to be an effective catalyst for H-D exchange on aromatic rings using D2O as the deuterium source. researchgate.net Another innovative approach involves the use of ruthenium nanoparticles with a deuterium-impregnated surface, which can facilitate isotopic exchange on chiral carbons without altering the molecule's three-dimensional structure. Such site-selective deuteration is crucial for understanding structure-activity relationships and optimizing metabolic stability.

For high-throughput research, scalability and efficiency are paramount. Flow chemistry is emerging as a powerful technology for the synthesis of deuterated molecules. ansto.gov.au Vapourtec flow reactors, for instance, allow for continuous processing, real-time monitoring, and can lead to increased efficiency and production capacity while reducing decomposition. ansto.gov.au This technology is well-suited for adapting established batch processes to a continuous flow for multigram-scale synthesis, which is essential for supplying sufficient quantities of deuterated compounds like this compound for extensive preclinical and clinical research. ansto.gov.au High-throughput experimentation (HTE) platforms are also being increasingly utilized to rapidly screen and optimize reaction conditions for deuteration, accelerating the development of efficient synthetic routes. domainex.co.uk

Table 2: Modern Deuteration Synthesis Techniques

| Technique | Description | Advantages for High-Throughput Applications |

| Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch. | Increased efficiency, better process control, enhanced safety, and scalability. ansto.gov.au |

| Catalytic H-D Exchange | Use of catalysts (e.g., Pt/C, ruthenium nanoparticles) to facilitate the exchange of hydrogen for deuterium. | Can be highly selective and efficient, often requiring milder reaction conditions. researchgate.net |

| Ionic Liquid Catalysis | Utilizes ionic liquids as catalysts for H/D exchange reactions. | Can occur under mild conditions, avoiding extreme pH or temperatures and the use of heavy metals. doi.org |

| High-Throughput Experimentation (HTE) | Automated systems for performing a large number of experiments in parallel. | Rapid optimization of reaction parameters (catalyst, solvent, temperature) to find the most efficient synthesis conditions. domainex.co.uk |

Standardization and Harmonization of Bioanalytical Practices for Deuterated Analogs in Research Laboratories

The use of deuterated compounds as internal standards in bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is a well-established practice to ensure accuracy and precision. nih.gov this compound serves as a labeled internal standard for the quantification of sertaconazole in biological matrices. pharmaffiliates.com However, the reliability of data generated from these assays is highly dependent on the standardization and harmonization of bioanalytical practices across different laboratories.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have issued guidance on bioanalytical method validation to ensure the quality and consistency of data submitted for regulatory review. bioanalysis-zone.com These guidelines outline the essential characteristics of a bioanalytical method that need to be validated, including stability, specificity, accuracy, precision, and the limit of quantitation. omicsonline.org The use of a stable isotope-labeled internal standard is recommended whenever possible to compensate for variability in sample preparation, injection volume, and matrix effects. omicsonline.orgnih.gov

Despite the advantages, the use of deuterated standards is not without challenges. One potential issue is the possibility of deuterium loss or exchange with protons during sample processing or in the mass spectrometer, which can compromise the accuracy of the results. Therefore, it is crucial to assess the stability of the deuterated internal standard under the specific conditions of the assay. nih.gov

International efforts, such as those by the Global Bioanalysis Consortium, aim to harmonize bioanalytical practices globally. tandfonline.com This includes recommendations for assessing the stability of analytes and internal standards in various biological matrices and under different storage conditions. nih.gov For deuterated analogs like this compound, this means establishing standardized protocols for its use as an internal standard, including criteria for acceptance of its performance in an assay and ensuring its isotopic purity. nih.gov

Future Trajectories for Isotopic Labeling within the Broader Context of Drug Discovery and Development Research

The future will likely see a greater emphasis on precision deuteration, where deuterium is strategically placed at specific molecular positions to achieve desired effects, such as improved metabolic stability or enhanced selectivity. nih.gov This approach has already led to the development of novel, FDA-approved deuterated drugs. nih.gov

Furthermore, there is a growing focus on developing greener and more sustainable labeling techniques that minimize environmental impact. musechem.com Collaborative efforts between academia and industry will be crucial in advancing new methodologies and expanding the applications of isotopic labeling. musechem.com As our understanding of the nuanced effects of deuteration deepens, we can anticipate a future where isotopic labeling is a standard and powerful tool in the medicinal chemist's arsenal (B13267) for designing safer and more effective medicines.

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate Sertaconazole-d6's antifungal mechanism of action?

- Methodological Answer : Begin by formulating a research question using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example: "How does deuterium substitution in this compound influence its binding affinity to fungal cytochrome P450 enzymes compared to the non-deuterated form?" Use in vitro assays (e.g., microbroth dilution for MIC determination) and molecular docking simulations to compare structural interactions. Ensure controls include the non-deuterated parent compound and reference antifungals. Validate results through triplicate trials and statistical analysis (e.g., ANOVA) .

Q. What analytical techniques are essential for validating this compound’s chemical purity and isotopic enrichment?

- Methodological Answer : Employ a combination of:

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and deuterium incorporation.

- Nuclear Magnetic Resonance (NMR) (e.g., H-NMR) to verify isotopic distribution and structural integrity.

- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>98%) .

Q. How can researchers systematically review existing literature on this compound’s pharmacokinetic properties?

- Methodological Answer : Construct a Boolean search string combining terms like "this compound", "deuterated antifungal", "pharmacokinetics", and "isotope effects". Use databases like PubMed, SciFinder, and Embase. Apply the PRISMA framework for screening and inclusion/exclusion criteria. Extract data into a standardized table covering parameters such as bioavailability, half-life, and metabolic pathways. Highlight gaps (e.g., limited in vivo studies) to justify novel research directions .

Advanced Research Challenges

Q. How should contradictory data on this compound’s metabolic stability be reconciled?

- Methodological Answer : Conduct a meta-analysis to identify sources of variability (e.g., species-specific metabolism, assay conditions). For example, if one study reports enhanced metabolic stability in human liver microsomes while another shows no improvement in rodent models, perform comparative experiments under standardized conditions. Use pathway analysis tools (e.g., Kyoto Encyclopedia of Genes and Genomes, KEGG) to explore enzyme isoform differences. Publish negative results to reduce publication bias .

Q. What strategies optimize the synthesis of this compound to maximize deuterium incorporation and yield?

- Methodological Answer : Use deuterated reagents (e.g., DO, CDOD) in key synthetic steps, such as hydrogen-deuterium exchange at specific positions. Monitor reaction kinetics via real-time H-NMR to identify incomplete deuteration. Employ flow chemistry for precise temperature control in exothermic reactions. Compare yields and isotopic purity across synthetic routes (e.g., catalytic deuteration vs. stepwise substitution) and report scalability challenges .

Q. How can researchers address ethical and regulatory considerations in preclinical studies involving deuterated compounds?

- Methodological Answer : Submit a detailed protocol to institutional ethics committees, emphasizing deuterium’s natural abundance and low toxicity risk. Include a Data Protection Impact Assessment (DPIA) if handling sensitive pharmacokinetic data. Adhere to OECD guidelines for in vivo studies, ensuring humane endpoints and 3R compliance (Replacement, Reduction, Refinement). Document training in deuterium-specific safety protocols (e.g., handling deuterated solvents) .

Q. What advanced computational methods predict isotope effects in this compound’s biological activity?

- Methodological Answer : Apply density functional theory (DFT) to calculate kinetic isotope effects (KIE) on enzyme binding. Use molecular dynamics (MD) simulations to model deuterium’s impact on drug-receptor interactions over microsecond timescales. Validate predictions with experimental binding assays (e.g., surface plasmon resonance). Cross-reference results with deuterated analogs of related azoles to identify structure-activity trends .

Data Presentation and Validation

Q. What standards ensure rigorous data presentation in publications on this compound?

- Methodological Answer : Follow the STREGA guidelines for reporting genetic association studies or MIAME for microarray data, adapting them to deuterated compounds. Include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.